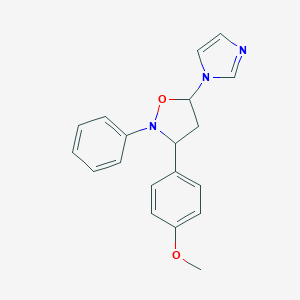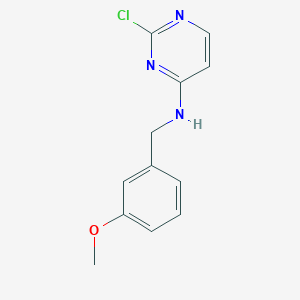
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine, also known as compound X, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. It has also been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine in lab experiments is its specificity. It has been found to have a high degree of selectivity for cancer cells, which means that it does not affect normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine. Another area of research is the optimization of the 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine's anti-cancer properties, such as by modifying its structure or combining it with other 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamines. Additionally, further studies are needed to fully understand the 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine's mechanism of action and its effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine in humans.
Conclusion
In conclusion, 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine is a promising 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine that has potential applications in scientific research, particularly in the field of cancer research. Its synthesis method has been well-established, and it has been found to have a range of biochemical and physiological effects. While there are limitations to using this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine in lab experiments, there are several future directions for research that could lead to its development as a cancer therapy.
Synthesemethoden
The synthesis of 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has been achieved using different methods. One of the most common methods involves the reaction of 2-chloropyrimidine with 3-methoxybenzylamine in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. This reaction results in the formation of the desired 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine, which can be isolated and purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has been found to be particularly effective against breast cancer and lung cancer cells.
Eigenschaften
Produktname |
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine |
|---|---|
Molekularformel |
C12H12ClN3O |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
2-chloro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-4-2-3-9(7-10)8-15-11-5-6-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
WXQASGAEKIKJDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=NC=C2)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)CNC2=NC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



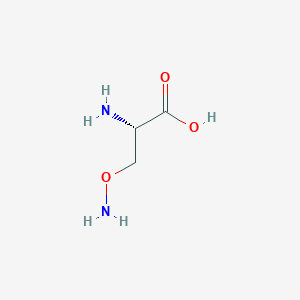
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
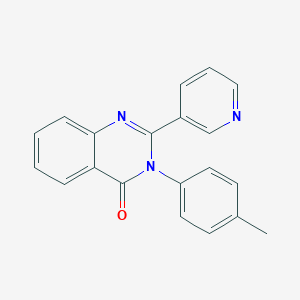
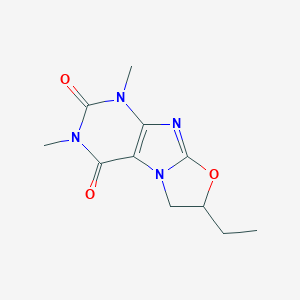
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
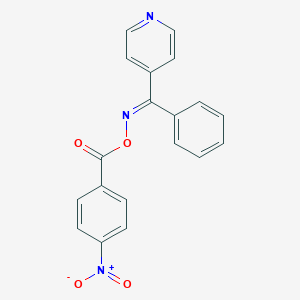
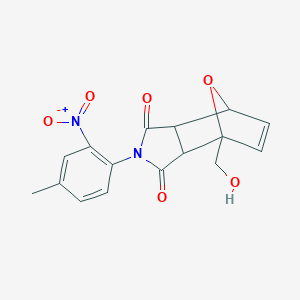
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
